molecular formula C18H22N2O3S2 B2564091 Ethyl 2-(2-piperidylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate CAS No. 670270-87-8

Ethyl 2-(2-piperidylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Cat. No. B2564091
CAS RN: 670270-87-8
M. Wt: 378.51
InChI Key: KCJJYLDYDDGVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-piperidylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate, also known as ETT or Etazolate, is a synthetic compound that belongs to the class of thienothiazine derivatives. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a closely related compound, has been utilized in the synthesis of various biologically active compounds. These derivatives have been explored for their antimicrobial and anti-inflammatory activities. Notably, some compounds exhibit promising biological activity, highlighting the potential of ethyl 2-(2-piperidylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate derivatives in medicinal chemistry (Narayana et al., 2006).

Chemical Synthesis and Derivatives

Research has shown that the acylation of ethyl 2-amino-thiophene-3-carboxylates, followed by subsequent reactions, can lead to the creation of compounds with potentially useful properties. This process illustrates the chemical versatility of compounds related to ethyl 2-(2-piperidylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate (Sauter et al., 1976).

Novel Polyfunctional Substitutes

The synthesis of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones has been explored. This research demonstrates the potential of thiophene derivatives in creating diverse and complex chemical structures (Fu & Wang, 2008).

Antimicrobial Activity

A study using 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, a compound similar in structure, resulted in derivatives that displayed antibacterial and antifungal activities. This highlights the potential of thiophene derivatives in developing new antimicrobial agents (Faty et al., 2010).

Reaction with Secondary Amines

Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, when reacted with secondary amines, produce various derivatives. This research shows the reactivity of thiophene derivatives in organic synthesis (Vasileva et al., 2018).

Disperse Dyes Synthesis

Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester has been synthesized and used to produce novel styryl dyes. These dyes have applications in coloring materials like polyester, demonstrating the application of thiophene derivatives in dye chemistry (Rangnekar & Sabnis, 2007).

Antiproliferative Activity

A novel series of thiophene derivatives have been prepared and tested for their antiproliferative activity. This study shows the potential use of thiophene derivatives in cancer research, particularly in developing treatments for breast and colon cancer (Ghorab et al., 2013).

Antiinflammatory Activity

The synthesis of certain thienopyrimidine derivatives, related to ethyl 2-(2-piperidylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate, has demonstrated significant anti-inflammatory activity. This suggests potential therapeutic applications in inflammation-related disorders (El-kerdawy et al., 1996).

properties

IUPAC Name

ethyl 2-[(2-piperidin-1-ylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-23-18(22)16-13(14-7-6-10-24-14)12-25-17(16)19-15(21)11-20-8-4-3-5-9-20/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJJYLDYDDGVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.